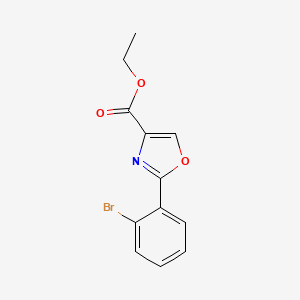

2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNMLLKRWOENTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695851 | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-67-9 | |

| Record name | Ethyl 2-(2-bromophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a brominated phenyl ring and an oxazole core functionalized with an ethyl ester group makes this molecule a versatile building block for the development of novel therapeutic agents and functional materials. This document will detail the primary synthetic pathways, elucidate the underlying reaction mechanisms, and provide comprehensive, field-tested experimental protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most effectively achieved through a two-step process, which is a modification of the well-established Robinson-Gabriel synthesis of oxazoles. This strategy ensures high yields and purity of the final product. The overall synthetic scheme involves:

-

Amide Formation: Synthesis of the key intermediate, N-(2-bromobenzoyl)glycine ethyl ester, through the acylation of glycine ethyl ester with 2-bromobenzoyl chloride.

-

Cyclodehydration: Intramolecular cyclization and dehydration of the N-acylamino ester intermediate to form the desired oxazole ring.

An alternative, though potentially lower-yielding, approach involves a one-pot reaction where the amide formation and cyclization occur in a single reaction vessel. However, the two-step process allows for the isolation and purification of the intermediate, which often leads to a cleaner final product.

Mechanistic Insights and Rationale

The chosen synthetic route is underpinned by fundamental principles of organic chemistry. The initial acylation of glycine ethyl ester is a classic nucleophilic acyl substitution reaction. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent cyclodehydration step is a crucial transformation that can be promoted by various dehydrating agents. This process involves the intramolecular attack of the enolized amide oxygen onto the ester carbonyl, followed by the elimination of water to form the aromatic oxazole ring.

The selection of reagents and reaction conditions is critical for the success of this synthesis. For instance, the use of a non-nucleophilic base during the acylation step is important to prevent side reactions with the acyl chloride. In the cyclodehydration step, the choice of dehydrating agent can significantly impact the reaction yield and purity of the product.

Detailed Experimental Protocols

Synthesis of N-(2-bromobenzoyl)glycine ethyl ester (Intermediate 1)

This initial step involves the formation of an amide bond between 2-bromobenzoyl chloride and glycine ethyl ester.

Reaction Scheme:

Caption: Amide formation via nucleophilic acyl substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzoyl chloride | 219.45 | 10.97 g | 0.05 |

| Glycine ethyl ester HCl | 139.58 | 7.68 g | 0.055 |

| Pyridine | 79.10 | 8.70 mL | 0.11 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a stirred suspension of glycine ethyl ester hydrochloride in 150 mL of dichloromethane at 0 °C, slowly add pyridine.

-

After stirring for 15 minutes, add a solution of 2-bromobenzoyl chloride in 50 mL of dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water to afford N-(2-bromobenzoyl)glycine ethyl ester as a white solid.

Synthesis of this compound (Final Product)

This final step involves the cyclodehydration of the intermediate amide to form the oxazole ring. This transformation is a key step in oxazole synthesis.[1]

Reaction Scheme:

Caption: Oxazole ring formation via cyclodehydration.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-bromobenzoyl)glycine ethyl ester | 286.12 | 14.31 g | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 9.2 mL | 0.1 |

| Toluene | - | 150 mL | - |

Procedure:

-

Dissolve N-(2-bromobenzoyl)glycine ethyl ester in 150 mL of toluene.

-

To this solution, add phosphorus oxychloride dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 7.80-7.75 (m, 1H), 7.70-7.65 (m, 1H), 7.45-7.35 (m, 2H), 4.45 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 161.5, 159.0, 142.0, 134.5, 132.0, 131.0, 128.0, 127.5, 122.0, 61.5, 14.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₀BrNO₃ [M+H]⁺: 297.99; found: 297.99.

Safety and Handling Precautions

-

2-Bromobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and use appropriate PPE.

-

Pyridine: Flammable and toxic. Use in a well-ventilated area.

-

Dichloromethane and Toluene: Volatile and potentially harmful solvents. Handle in a fume hood.

Troubleshooting and Optimization

-

Low yield in the amidation step: Ensure the glycine ethyl ester hydrochloride is fully neutralized by the base before adding the acyl chloride. The reaction should be kept cool to prevent side reactions.

-

Incomplete cyclodehydration: The reaction may require a longer reflux time or a higher temperature. Alternatively, other dehydrating agents such as thionyl chloride or Burgess reagent can be explored.[2]

-

Purification challenges: If the final product is difficult to purify, consider recrystallization from a different solvent system or using a more specialized chromatography technique.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for chemical and pharmaceutical research. The two-step approach, involving the formation of an N-acylamino ester followed by cyclodehydration, is a reliable method for obtaining the target compound in good yield and high purity. Careful control of reaction conditions and appropriate purification techniques are essential for a successful synthesis.

References

- Robinson-Gabriel Oxazole Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones. The synthesis described in this guide is a variation of this reaction, starting from an N-acylamino ester. For more details on the original synthesis, see: Robinson, R. J. Chem. Soc., Trans. 1909, 95, 2167-2174.

-

Oxidative Cyclization Methods: Alternative approaches to oxazole synthesis include oxidative cyclization reactions. These methods can offer different substrate scopes and reaction conditions. For an example of an oxidative cyclization, see: Che, C. et al. Org. Biomol. Chem.2016 , 14, 6723-6727. [Link]

-

Cyclodehydration Reagents: Various reagents can be employed for the cyclodehydration of N-acylamino esters. A review of these reagents can provide options for optimizing the reaction. For instance, the use of Burgess reagent is described in: Wipf, P. et al. J. Org. Chem.1998 , 63, 6088-6089. [Link]

- General Reviews on Oxazole Synthesis: For a broader understanding of oxazole synthesis, several review articles are available. For example: Turchi, I. J. Oxazoles; John Wiley & Sons: 2008.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-Phenyl-Oxazole Esters

Abstract

The 2-bromo-phenyl-oxazole ester scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity, synthetic versatility, and tunable physicochemical properties. The presence of the oxazole core, a bioisostere for ester and amide functionalities, imparts metabolic stability and favorable interactions with biological targets. The bromo-phenyl moiety serves as a critical handle for post-synthetic modification via cross-coupling reactions, while the ester group provides a key point for modulating properties like solubility and pro-drug potential. This guide provides a comprehensive overview of the essential physicochemical properties of this molecular class, detailing the experimental methodologies for their determination and explaining how these characteristics influence behavior in a drug development context. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate informed decision-making in the design and optimization of novel therapeutics.

Introduction: The Strategic Value of the 2-Bromo-Phenyl-Oxazole Ester Scaffold

The oxazole ring is a five-membered heteroaromatic system that is prevalent in numerous natural products and clinically approved drugs. Its unique electronic and steric features allow it to engage in hydrogen bonding and π-π stacking interactions with various biological receptors and enzymes. Heterocycles are known to be valuable scaffolds for influencing critical physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn enhance the pharmacological and pharmacokinetic profiles of molecules[1].

The strategic incorporation of a bromo-phenyl group at the 2-position and an ester at the 4- or 5-position creates a molecular framework with immense potential. The bromine atom is an exceptionally useful synthetic handle, enabling late-stage diversification through well-established cross-coupling protocols like the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. The ester functionality provides a lever to fine-tune solubility, lipophilicity, and metabolic stability, and can be engineered as a pro-drug that is cleaved in vivo to release the active carboxylic acid.

Understanding the fundamental physicochemical properties of this scaffold is therefore not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as solubility, lipophilicity (LogP), thermal stability, and solid-state characteristics dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize these vital parameters.

Core Physicochemical Properties & Their Determination

The rational design of drug candidates requires a quantitative understanding of their physical and chemical properties. Below are the key parameters for the 2-bromo-phenyl-oxazole ester class and the standard methods for their evaluation.

Spectroscopic & Structural Characterization

Unambiguous confirmation of molecular structure is the first step in any characterization workflow. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively. For a typical ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate, characteristic signals would include aromatic protons on the bromo-phenyl ring, the oxazole proton, and the ethyl ester signals (a quartet and a triplet). The chemical shifts offer definitive proof of structure and substitution patterns[1].

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. It provides a highly accurate mass measurement (typically to four decimal places), which can be used to definitively determine the molecular formula[1][2][3].

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this scaffold include the C=O stretch of the ester (typically around 1700-1750 cm⁻¹), C=N and C=C stretches of the aromatic and oxazole rings, and the C-O ester bond stretch[4].

-

Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides the absolute three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions. This information is invaluable for understanding polymorphism and for structure-based drug design[5][6]. For instance, analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed its monoclinic crystal system and the arrangement of molecules in the unit cell[7][8].

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile. It influences membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (P) or its logarithmic form (LogP) is the standard measure. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.

-

Causality: A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. Excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover, while very low lipophilicity can hinder absorption across lipid membranes.

-

Determination Method: The "gold standard" is the shake-flask method , where the compound is partitioned between n-octanol and a buffered aqueous phase (pH 7.4 for LogD)[7][9][10]. After equilibration, the concentration of the compound in each phase is determined (e.g., by HPLC or UV-Vis spectroscopy), and the ratio is calculated.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.

-

Causality: The rigid, aromatic nature of the 2-bromo-phenyl-oxazole core contributes to low intrinsic aqueous solubility. The ester functionality can be modified (e.g., changing alkyl chain length or introducing polar groups) to modulate this property.

-

Determination Method: A standard approach involves preparing a saturated solution of the compound in a buffered aqueous medium (e.g., Phosphate-Buffered Saline, PBS)[1][11]. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The mixture is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC.

Thermal Properties

Thermal analysis provides insights into the stability, purity, and solid-state form of a compound.

-

Causality: The melting point (Tm) is a key indicator of purity and lattice energy. A sharp melting point suggests a highly pure, crystalline material. The decomposition temperature (Td) defines the upper limit of thermal stability, which is critical for processing and storage.

-

Determination Methods:

-

Differential Scanning Calorimetry (DSC): This is the primary technique for measuring melting point and other thermal transitions like glass transitions or polymorphic phase changes[12][13][14]. A sample is heated at a controlled rate, and the heat flow required to maintain its temperature relative to a reference is measured. Melting appears as a sharp endothermic peak.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature[15][16]. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.

-

Data Summary and Interpretation

To illustrate the typical physicochemical properties of this class, the table below summarizes data for representative 2-bromo-phenyl-oxazole esters, compiled from literature and predictive sources.

| Property | Ethyl 2-(2-bromophenyl)-oxazole-4-carboxylate[17] | 2-(4-Bromo-phenyl)-oxazole[15] | 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole[1] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | C₉H₆BrNO | C₁₁H₉Br₂NO₃ |

| Molecular Weight | 296.12 g/mol | 224.05 g/mol | 378.99 g/mol |

| Melting Point (°C) | Not Reported | Not Reported | 137–139 °C |

| Boiling Point (°C) | Predicted: 386.9±42.0 | Predicted: 296.6±42.0 | Not Reported |

| LogP (Predicted) | 3.14 (PubChem CID: 53407297) | 2.91 (PubChem CID: 11689255) | Not Reported |

| pKa (Predicted) | Not Reported | 0.17±0.10 (Strongest Basic) | Not Reported |

| Appearance | Not Reported | White to light yellow Solid | Colorless needles |

Note: Predicted values are computationally derived and should be experimentally verified.

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Diagram: General Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized 2-bromo-phenyl-oxazole ester.

Caption: Decision-making based on key physicochemical properties.

Conclusion

The 2-bromo-phenyl-oxazole ester scaffold represents a highly valuable platform for the discovery of novel therapeutics. Its true potential, however, can only be unlocked through a rigorous and systematic evaluation of its physicochemical properties. By employing the standardized experimental protocols and interpretive frameworks outlined in this guide—from spectroscopic confirmation and LogD determination to comprehensive thermal analysis—researchers can build a robust data package for each new chemical entity. This foundation of high-quality data enables informed, rational decisions in lead optimization, mitigates downstream development risks, and ultimately accelerates the journey from a promising molecule to a viable drug candidate.

References

-

Kumar, B. V., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

-

University of California, Santa Barbara. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

Proscia. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wang, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE, (143), e58957. [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Etzweiler, F., et al. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(10), 1629–1631. [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-695. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Cuesta College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Longdom Publishing. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical and Bioanalytical Techniques, 10(3). [Link]

-

ResearchGate. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

-

Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Physical Chemistry B, 119(49), 15491–15504. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 183-191. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. measurlabs.com [measurlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity.[1][2][3] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide, leveraging established NMR principles and spectral data from analogous structures to forecast the chemical shifts, coupling constants, and overall spectral features. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel oxazole-based compounds, enabling them to anticipate, interpret, and validate their experimental findings.

Introduction: The Central Role of NMR in Pharmaceutical Research

The journey of a drug from concept to clinic is a complex, multi-stage process that demands rigorous analytical characterization at every step.[2] Among the suite of analytical tools available, NMR spectroscopy stands out for its ability to provide detailed information about the atomic-level structure of molecules in solution.[4] This makes it a cornerstone technique for confirming the identity and purity of newly synthesized compounds, identifying potential "hit" compounds in screening campaigns, and optimizing lead candidates.[1][2] The quantitative nature of NMR also allows for the determination of key physicochemical properties such as solubility and pKa, which are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

Heterocyclic compounds, such as oxazoles, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. The precise interpretation of their NMR spectra is crucial for confirming their synthesis and for structure-activity relationship (SAR) studies.[6] This guide focuses on ethyl 2-(2-bromophenyl)oxazole-4-carboxylate, providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data for Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted Peak Assignments and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Oxazole) | 8.3 - 8.5 | Singlet (s) | - | 1H |

| Aromatic Protons (H-3', H-4', H-5', H-6') | 7.4 - 7.9 | Multiplet (m) | - | 4H |

| -CH₂- (Ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

Rationale for Predicted Chemical Shifts and Coupling Constants

-

Oxazole Proton (H-5): The proton at the 5-position of the oxazole ring is expected to be the most deshielded proton in the heterocyclic core, appearing as a singlet in the downfield region of the spectrum. This is due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms and the aromaticity of the ring.

-

Aromatic Protons: The four protons on the 2-bromophenyl ring will appear as a complex multiplet. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect, along with the steric hindrance from the oxazole ring, will lead to a complex splitting pattern that may be difficult to resolve into distinct first-order patterns.

-

Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant for both multiplets will be approximately 7.1 Hz.

Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-bromophenyl)oxazole-4-carboxylate

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule. The predicted chemical shifts are also reported in ppm relative to TMS.

Predicted Peak Assignments

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 165 |

| C-2 (Oxazole) | 158 - 162 |

| C-4 (Oxazole) | 140 - 145 |

| C-5 (Oxazole) | 135 - 140 |

| C-1' (Aromatic) | 128 - 132 |

| C-2' (Aromatic, C-Br) | 120 - 125 |

| C-3', C-4', C-5', C-6' (Aromatic) | 125 - 135 |

| -CH₂- (Ethyl) | 60 - 65 |

| -CH₃ (Ethyl) | 13 - 16 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region of the ¹³C NMR spectrum, between 160 and 165 ppm.

-

Oxazole Carbons: The carbons of the oxazole ring are deshielded due to the electronegativity of the heteroatoms and the aromatic character of the ring. C-2, being situated between two heteroatoms, is expected to be the most downfield of the ring carbons.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the bromine substituent and the connection to the oxazole ring. The carbon bearing the bromine (C-2') will have a distinct chemical shift, while the other aromatic carbons will appear in the typical aromatic region.

-

Ethyl Ester Carbons: The methylene carbon (-CH₂-) is deshielded by the adjacent oxygen atom and will appear around 60-65 ppm. The methyl carbon (-CH₃-) is the most shielded carbon and will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To experimentally validate the predicted spectral data, the following protocol is recommended:

Sample Preparation

-

Dissolve approximately 5-10 mg of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of the Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Figure 1. Molecular structure of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate.

Figure 2. Standard workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of ethyl 2-(2-bromophenyl)oxazole-4-carboxylate. By leveraging established principles and data from analogous structures, we have constructed a comprehensive spectral forecast that can guide researchers in their synthetic and analytical efforts. The provided experimental protocol and workflow diagrams further serve as a practical resource for the acquisition and interpretation of NMR data for this and similar heterocyclic compounds. As NMR continues to be a pivotal tool in drug discovery, a thorough understanding of spectral interpretation is paramount for the successful development of new therapeutic agents.

References

- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- News-Medical. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.

- ResearchGate. (2019).

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- Chemistry LibreTexts. (2023).

Sources

- 1. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS No. 885274-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide will cover its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Oxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral activities. Their ability to participate in various non-covalent interactions allows them to bind effectively to a range of biological targets, such as enzymes and receptors. The compound this compound, with its strategic placement of a reactive bromo-phenyl group and an ester functionality, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Chemical Identity and Physicochemical Properties

A clear definition of the subject compound is crucial for any technical analysis.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 885274-67-9 |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | ethyl 2-(2-bromophenyl)-1,3-oxazole-4-carboxylate |

| SMILES | CCOC(=O)c1coc(-c2ccccc2Br)n1 |

Synthesis Strategies: Constructing the Oxazole Core

The synthesis of 2,4-disubstituted oxazoles like the title compound can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency.

Robinson-Gabriel Synthesis and Related Cyclodehydration Reactions

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, a plausible retrosynthetic analysis points towards an α-acylamino ketone intermediate.

Conceptual Retrosynthetic Pathway:

Figure 1: Retrosynthetic analysis based on the Robinson-Gabriel approach.

Experimental Protocol (Hypothetical, based on established methods):

A detailed, step-by-step protocol for the synthesis would be as follows:

-

Preparation of the α-acylamino ketone intermediate:

-

To a solution of ethyl 3-amino-2-oxopropanoate hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine) at 0 °C to neutralize the hydrochloride salt.

-

2-Bromobenzoyl chloride is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-(2-bromobenzamido)-β-ketoester.

-

-

Cyclodehydration to the oxazole:

-

The crude intermediate is dissolved in a suitable solvent (e.g., toluene or dioxane).

-

A dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or Burgess reagent, is added to the solution.

-

The reaction mixture is heated to reflux until the cyclization is complete (monitored by TLC).

-

After cooling to room temperature, the reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

-

Alternative Synthetic Routes

Other synthetic strategies for the oxazole ring formation include the reaction of α-haloketones with primary amides and the direct synthesis from aldehydes. For instance, a plausible route could involve the reaction of ethyl 2-amino-3-oxobutanoate with 2-bromobenzaldehyde, followed by oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, the oxazole ring proton, and the ethyl ester group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The oxazole proton (at C5) should appear as a singlet further downfield, typically around δ 8.0-8.5 ppm. The ethyl group will exhibit a quartet for the methylene protons (CH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 160-165 ppm. The aromatic and oxazole ring carbons will resonate in the δ 110-150 ppm region. The methylene and methyl carbons of the ethyl group will appear upfield, around δ 62 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

-

C=O stretching of the ester group (~1720-1740 cm⁻¹)

-

C=N and C=C stretching of the oxazole and phenyl rings (~1500-1650 cm⁻¹)

-

C-O stretching of the ester and oxazole ring (~1100-1300 cm⁻¹)

-

C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₂H₁₀BrNO₃. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature, with two peaks of nearly equal intensity separated by 2 Da. Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), carbon monoxide (-CO), and cleavage of the oxazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo substituent on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse chemical moieties at this position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Workflow for Utilizing the Compound in Drug Discovery:

Figure 2: A generalized workflow illustrating the use of the title compound in a drug discovery pipeline.

The ester functionality at the 4-position of the oxazole ring can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides another point of diversification for generating a library of compounds for biological screening. Given the known activities of oxazole derivatives, this compound could serve as a starting point for the development of inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.

Conclusion

This compound (CAS No. 885274-67-9) is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, makes it a versatile platform for the generation of diverse molecular libraries. This technical guide has provided an overview of its chemical properties, plausible synthetic routes, expected spectroscopic features, and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.

References

- Specific literature citations for the synthesis and spectroscopic data of this compound are not readily available in the public domain.

- General references on oxazole synthesis and medicinal chemistry applications would be cited here in a full whitepaper.

Crystal Structure Analysis of 2-(2-Bromo-Phenyl)-Oxazole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-(2-bromo-phenyl)-oxazole derivatives, a class of compounds of significant interest in contemporary drug discovery. We delve into the critical role of single-crystal X-ray diffraction in unambiguously determining the three-dimensional architecture of these molecules, which is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design. This document offers a detailed narrative on the experimental workflow, from synthesis and crystallization to data analysis, with a particular focus on the influence of the 2-bromo-phenyl moiety on crystal packing and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their therapeutic development programs.

Introduction: The Significance of 2-(2-Bromo-Phenyl)-Oxazole Derivatives in Medicinal Chemistry

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents. The introduction of a 2-(2-bromo-phenyl) substituent imparts specific steric and electronic properties that can profoundly influence a molecule's pharmacological profile and its solid-state characteristics.

The bromine atom, in particular, is not merely a bulky substituent but an active participant in crystal engineering through the formation of halogen bonds.[2] Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is therefore not an academic exercise but a critical step in the drug development pipeline. Single-crystal X-ray crystallography stands as the unequivocal gold standard for obtaining this high-resolution structural data, providing a foundational understanding for further computational modeling and lead optimization efforts.

The Crystallographic Journey: From Synthesis to Structure

The successful crystal structure analysis of a 2-(2-bromo-phenyl)-oxazole derivative is a multi-step process that demands careful execution and a deep understanding of the underlying principles. This section will elucidate the causality behind the key experimental choices in this workflow.

Synthesis and Purification of 2-(2-Bromo-Phenyl)-Oxazole Derivatives

The synthesis of the target compounds is the essential first step. A common and effective method for the preparation of 2-substituted oxazoles is the Robinson-Gabriel synthesis and its variations, which typically involve the cyclization of a 2-acylamino-ketone. For the synthesis of a 2-(2-bromo-phenyl)-oxazole derivative, a plausible route would involve the reaction of a suitable α-haloketone with 2-bromobenzamide.

A generalized synthetic protocol is as follows:

-

Amide Formation: 2-bromobenzoyl chloride is reacted with an appropriate amino ketone to form the N-(2-oxoalkyl)-2-bromobenzamide precursor.

-

Cyclization: The precursor is then subjected to cyclodehydration, often using a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to yield the desired 2-(2-bromo-phenyl)-oxazole derivative.

-

Purification: The crude product is purified using column chromatography on silica gel to achieve high purity, which is a prerequisite for successful crystallization.

The choice of starting materials and reaction conditions will be dictated by the specific substitutions on the oxazole ring.

The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. The slow evaporation of a saturated solution is a widely employed and effective technique.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.

-

Solution Preparation: The purified compound is dissolved in the chosen solvent system with gentle heating to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for mounting.

The following diagram illustrates the logical flow of the synthesis and crystallization process.

Caption: Workflow for the synthesis and crystallization of 2-(2-bromo-phenyl)-oxazole derivatives.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the arrangement of atoms within a crystal. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected. These images are then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Structural Insights: Intermolecular Interactions and Crystal Packing

The crystal structure of a 2-(2-bromo-phenyl)-oxazole derivative is not just a static arrangement of atoms but a complex interplay of various intermolecular forces that govern the crystal packing. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

The Dominant Role of Halogen Bonding

A key feature in the crystal structures of these derivatives is the presence of halogen bonds involving the bromine atom. The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-Br bond. This σ-hole can interact favorably with nucleophilic regions on adjacent molecules, such as lone pairs on oxygen or nitrogen atoms, or π-systems. These directional interactions can play a significant role in dictating the supramolecular assembly.[2]

Other Significant Intermolecular Interactions

In addition to halogen bonds, other non-covalent interactions contribute to the overall stability of the crystal lattice. These include:

-

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-systems of the aromatic rings.

-

van der Waals Forces: These non-specific interactions are also present and contribute to the overall cohesive energy of the crystal.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[3] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

For a hypothetical 2-(2-bromo-phenyl)-oxazole derivative, the fingerprint plot would likely show significant contributions from H···H, C···H, and Br···H contacts, with the specific percentages depending on the other substituents present.

The following diagram illustrates the key intermolecular interactions that can be expected in the crystal structure of a 2-(2-bromo-phenyl)-oxazole derivative.

Sources

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold in the design of therapeutic agents.[3][4] Oxazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiproliferative properties.[5][6] This has led to their incorporation into numerous clinically significant drugs and natural products.[2][7] The synthesis of highly functionalized oxazoles, particularly 2,4,5-trisubstituted derivatives, is of paramount importance as it allows for the fine-tuning of pharmacological profiles.[1][2] Among the classical methods for constructing this privileged heterocyclic motif, the Robinson-Gabriel synthesis remains a powerful and relevant tool.

This in-depth technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, from its core mechanistic principles to modern adaptations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of substituted oxazoles. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to ensure reproducible and successful outcomes.

The Core Reaction: Mechanism of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and well-established method for the preparation of oxazoles.[1] At its core, the reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole.[7][8] This transformation is catalyzed by a cyclodehydrating agent, with a range of reagents available to effect the conversion.[7]

The generally accepted mechanism proceeds through several key steps, initiated by the activation of the ketone carbonyl by the acidic catalyst. This enhances the electrophilicity of the carbonyl carbon, setting the stage for intramolecular attack by the nucleophilic amide oxygen. The resulting cyclic intermediate then undergoes dehydration to furnish the aromatic oxazole ring.

Caption: The reaction mechanism of the Robinson-Gabriel synthesis.

A critical aspect of this mechanism is the nature of the cyclodehydrating agent. Historically, strong protic acids like concentrated sulfuric acid were the reagents of choice.[7] However, the harshness of these conditions can limit the functional group tolerance of the reaction.[1] This has spurred the development and application of a diverse array of milder and more selective dehydrating agents.

The Chemist's Toolkit: Cyclodehydrating Agents

The choice of cyclodehydrating agent is a pivotal experimental parameter that dictates the success and scope of the Robinson-Gabriel synthesis. The ideal reagent should efficiently promote cyclization and dehydration while being compatible with sensitive functional groups present in the starting materials.

| Cyclodehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Concentrated, high temperature | Readily available, well-established | Harsh conditions, limited functional group tolerance |

| Polyphosphoric Acid (PPA) | High temperature | Effective for less reactive substrates | Difficult to handle, harsh workup |

| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine) | Milder than strong acids | Can act as a chlorinating agent |

| Thionyl Chloride (SOCl₂) | Inert solvent | Effective dehydrating agent | Generates corrosive HCl gas |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvents | Mild conditions, suitable for solid-phase synthesis | Can be expensive |

| Triphenylphosphine/Iodine (PPh₃/I₂) | With a base (e.g., triethylamine) | Mild conditions, good for sensitive substrates | Stoichiometric amounts of reagents required |

Experimental Protocol: A Representative Synthesis of a 2,4,5-Trisubstituted Oxazole

This protocol provides a generalized procedure for the synthesis of a 2,4,5-trisubstituted oxazole via the Robinson-Gabriel reaction. It is essential to note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

The requisite 2-acylamino-ketone starting material can be readily prepared through the acylation of an α-amino ketone. The Dakin-West reaction is another common method for accessing these precursors.[7]

Step 2: Cyclodehydration

Caption: A generalized experimental workflow for the Robinson-Gabriel synthesis.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the cyclodehydrating agent, for instance, phosphorus oxychloride (1.2 equivalents), dropwise to the stirred solution.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Modern Advancements and Strategic Applications

While the classical Robinson-Gabriel synthesis is a powerful tool, modern organic synthesis often demands milder conditions, higher efficiency, and amenability to high-throughput techniques. This has led to the development of several innovative modifications.

Solid-Phase Synthesis: A solid-phase version of the Robinson-Gabriel synthesis has been developed, which is particularly valuable for the construction of oxazole-based libraries in drug discovery.[7][9][10][11] This approach typically involves linking the 2-acylamino-ketone to a solid support and using a cyclodehydrating agent like trifluoroacetic anhydride to effect both cyclization and cleavage from the resin.[9][10][11]

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Robinson-Gabriel reaction, leading to shorter reaction times and often improved yields.[12][13][14] This high-speed synthesis is advantageous for rapid lead optimization in medicinal chemistry programs.

One-Pot Procedures: Several one-pot variations have been reported that combine the formation of the 2-acylamino-ketone precursor and its subsequent cyclodehydration into a single synthetic operation.[7] This enhances the overall efficiency of the process by minimizing intermediate purification steps.

Applications in Drug Discovery and Natural Product Synthesis:

The Robinson-Gabriel synthesis has been instrumental in the synthesis of a wide array of biologically active molecules. Notable examples include its application in the synthesis of:

-

Diazonamide A and B: Complex marine natural products with potent antitumor activity.[7]

-

Dual PPARα/γ Agonists: Investigated for the treatment of type 2 diabetes.[7]

-

Mycalolide A and (-)-Muscoride A: Other examples of bioactive natural products containing the oxazole motif.[7]

Concluding Remarks and Future Outlook

The Robinson-Gabriel synthesis, despite its century-long history, continues to be a highly relevant and valuable method for the construction of substituted oxazoles. Its reliability, coupled with the development of milder and more efficient protocols, ensures its continued application in both academic research and industrial drug development. As the demand for novel and structurally diverse therapeutic agents grows, the strategic implementation of the Robinson-Gabriel synthesis and its modern variants will undoubtedly play a crucial role in the discovery of the next generation of oxazole-containing drugs. The ongoing exploration of novel, greener catalysts and reaction media will further enhance the sustainability and utility of this classic transformation.[15]

References

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954–2958. [Link]

-

Li, P., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(9), 3256–3260. [Link]

-

Li, Z., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]

-

Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]

-

Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Journal of Combinatorial Chemistry, 5(4), 432–443. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science, 5(4), 432-443. [Link]

-

Pulici, M., Quartieri, F., & Felder, E. R. (2003). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Journal of Combinatorial Chemistry, 5(4), 432-43. [Link]

-

SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

Molecules. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

ideXlab. Robinson-Gabriel Synthesis. [Link]

-

Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Semantic Scholar. Robinson–Gabriel synthesis. [Link]

-

ResearchGate. Robinson–Gabriel synthesis | Request PDF. [Link]

-

Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

YouTube. Robinson-Gabriel synthesis of oxazoles. [Link]

-

ResearchGate. Robinson–Gabriel oxazole synthesis. [Link]

-

ResearchGate. Robinson-Gabriel synthesis. [Link]

-

Semantic Scholar. Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. [Link]

-

NIH. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. [Link]

-

YouTube. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 6. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to the Van Leusen Oxazole Synthesis: Mechanism, Scope, and Modern Applications

Introduction: The Enduring Relevance of the Oxazole Moiety

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles is a topic of paramount importance for researchers in drug discovery and development.

First reported by van Leusen and coworkers in 1972, the Van Leusen oxazole synthesis has emerged as one of the most reliable and widely adopted strategies for constructing the 5-substituted oxazole core.[1][5] The reaction's elegance lies in its convergent, one-pot nature, which brings together an aldehyde and the uniquely reactive p-toluenesulfonylmethyl isocyanide (TosMIC) to forge the heterocyclic ring under mild, base-mediated conditions.[3] This guide provides an in-depth exploration of the Van Leusen oxazole synthesis, from its fundamental mechanism to its broad substrate scope, practical experimental considerations, and modern adaptations.

The Heart of the Reaction: p-Toluenesulfonylmethyl Isocyanide (TosMIC)

The success of the Van Leusen synthesis is inextricably linked to the trifunctional nature of its key reagent, p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[6] This stable, odorless, crystalline solid is more than a simple isocyanide; it is a sophisticated building block engineered for heterocyclic synthesis.[5]

The reactivity of TosMIC is governed by three key features:

-

Acidic Methylene Protons: The protons on the carbon atom situated between the isocyanide and the sulfonyl group are significantly acidic. The powerful electron-withdrawing nature of both the tosyl (p-toluenesulfonyl) and isocyano groups stabilizes the resulting carbanion, facilitating its formation with common bases.[7][8]

-

Nucleophilic/Electrophilic Isocyanide Carbon: The isocyanide carbon atom exhibits dual reactivity. It acts as a nucleophile in its initial attack on the aldehyde carbonyl but becomes an electrophilic center for the subsequent intramolecular cyclization.

-

Excellent Leaving Group: The p-toluenesulfinate (tosyl) group is an excellent leaving group, a critical feature for the final aromatization step that drives the formation of the stable oxazole ring.[7][8]

This combination of functionalities allows TosMIC to act as a "C2N1 3-atom synthon," providing three of the five atoms required for the oxazole ring in a single, efficient step.[1][5]

Part 1: The Core Mechanism - A Stepwise Elucidation

The Van Leusen oxazole synthesis proceeds through a well-established, multi-step mechanism involving nucleophilic addition, intramolecular cyclization, and elimination.[5][7] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall transformation can be described as a [3+2] cycloaddition between the aldehyde and TosMIC.[1]

Step 1: Deprotonation of TosMIC The reaction is initiated by the deprotonation of TosMIC at the α-carbon using a suitable base (e.g., potassium carbonate, potassium tert-butoxide) to generate a resonance-stabilized TosMIC anion. This is the key nucleophilic species in the reaction.[8]

Step 2: Nucleophilic Attack on the Aldehyde The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde substrate. This addition reaction forms a tetrahedral alkoxide intermediate.

Step 3: 5-endo-dig Intramolecular Cyclization The newly formed alkoxide oxygen atom then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the isocyanide group. This crucial ring-closing step, a 5-endo-dig cyclization, forms the five-membered dihydrooxazole (oxazoline) ring.[8]

Step 4: Tautomerization and Elimination The resulting oxazoline intermediate possesses a proton on the carbon atom that was originally part of the aldehyde carbonyl group (C5 of the final oxazole).[7] In the presence of a base, this proton is abstracted, leading to a tautomeric shift. This is followed by the elimination of the p-toluenesulfinic acid (TosH) moiety. This final, irreversible elimination step is the thermodynamic driving force for the reaction, resulting in the formation of the stable, aromatic oxazole ring.[1][5]

Mechanistic Pathway Diagram

Caption: The reaction mechanism of the Van Leusen oxazole synthesis.

Part 2: Scope, Limitations, and Strategic Considerations

The Van Leusen oxazole synthesis is valued for its broad substrate scope and functional group tolerance. However, like any chemical transformation, it has its limitations. A thorough understanding of these factors is key to successful experimental design.

Substrate Scope

The reaction is highly versatile, particularly with respect to the aldehyde component.

| Aldehyde Substrate Class | Compatibility & Notes | Representative Yields |

| Aromatic Aldehydes | Generally excellent substrates. Both electron-rich and electron-poor aromatic and heteroaromatic aldehydes react efficiently. Electron-withdrawing groups can sometimes increase reactivity.[1] | 60-95% |

| Aliphatic Aldehydes | Good to excellent substrates. Both linear and branched aliphatic aldehydes are well-tolerated. | 70-90% |

| α,β-Unsaturated Aldehydes | Can be used successfully, yielding 5-vinyloxazoles. Careful control of reaction conditions may be needed to avoid side reactions. | 50-80% |

Key Reagent Variations

-

Substituted TosMIC Reagents: By using α-substituted TosMIC analogues (e.g., 1-ethyl-1-tosylmethyl isocyanide), substituents can be directly installed at the 4-position of the oxazole ring, significantly expanding the synthetic utility of the method.[9]

-

One-Pot Synthesis of 4,5-Disubstituted Oxazoles: An important extension involves the in-situ alkylation of the TosMIC anion with an aliphatic halide before the addition of the aldehyde. This powerful one-pot procedure allows for the synthesis of 4,5-disubstituted oxazoles.[10]

Common Limitations and Troubleshooting

-

Sterically Hindered Aldehydes: Very bulky aldehydes may react sluggishly, requiring more forcing conditions (higher temperatures, stronger bases), which can sometimes lead to side reactions.

-

Base-Sensitive Functional Groups: Substrates containing functional groups that are sensitive to the basic reaction conditions (e.g., certain esters, epoxides) may be problematic. Careful selection of a milder base, such as K₂CO₃ over t-BuOK, can often mitigate these issues.

-

Formation of Byproducts: In some cases, the reaction may stall at the oxazoline intermediate, especially if the final elimination step is slow.[11] Ensuring a sufficient amount of base and adequate reaction time/temperature is crucial. Nitrile formation can be a competing pathway if ketones are used instead of aldehydes.[8][12]

Part 3: Experimental Protocol - A Validated Workflow

This section provides a detailed, step-by-step protocol for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC. This procedure is representative of a standard Van Leusen synthesis and can be adapted for other substrates.

Synthesis of 5-Phenyloxazole

Materials:

-

Benzaldehyde (1.0 eq)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Methanol (MeOH), anhydrous (to make a 0.1 M solution based on the aldehyde)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-